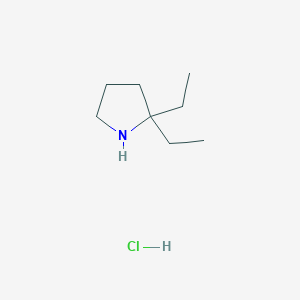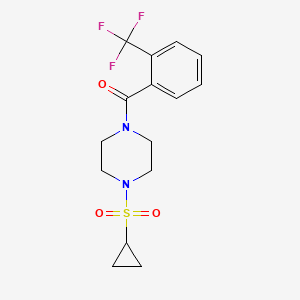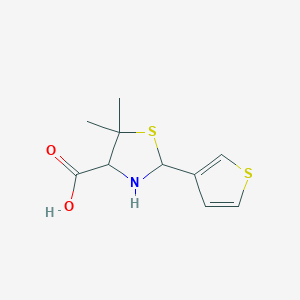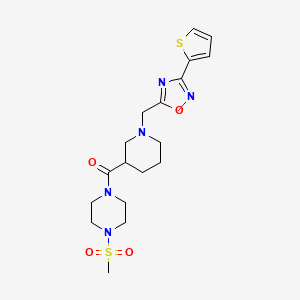
2,2-Diethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethylpyrrolidine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine. One common method is the reaction of pyrrolidine with diethyl sulfate under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows: [ \text{Pyrrolidine} + \text{Diethyl Sulfate} \rightarrow \text{2,2-Diethylpyrrolidine} ] [ \text{2,2-Diethylpyrrolidine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 2,2-Diethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 2,2-diethylpyrrolidine.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of 2,2-diethylpyrrolidine.
科学的研究の応用
2,2-Diethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2-diethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
2,2-Dimethylpyrrolidine Hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
Pyrrolidine Hydrochloride: The parent compound without any alkyl substitutions.
2,2-Diethylpiperidine Hydrochloride: A six-membered ring analog with similar alkyl substitutions.
Uniqueness: 2,2-Diethylpyrrolidine hydrochloride is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2,2-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(4-2)6-5-7-9-8;/h9H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBMAEBQAVLQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)



![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)


![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
